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Compound of Interest

Compound Name: TsAP-1

Cat. No.: B1575656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

recombinant expression of the antimicrobial peptide (AMP) TsAP-1. TsAP-1, a 17-amino acid

peptide originally isolated from the venom of the Brazilian yellow scorpion, Tityus serrulatus,

has demonstrated both antimicrobial and anticancer properties.[1] Its recombinant production

offers a scalable and cost-effective alternative to chemical synthesis for research and

preclinical development.

Introduction
TsAP-1 is a cationic, linear peptide with a helical structure.[2][3] While the native peptide

exhibits moderate antimicrobial activity, its potency can be significantly enhanced through

amino acid substitutions that increase its net positive charge.[1] The low hemolytic activity of

the native peptide makes it an attractive candidate for further development.[1] Recombinant

expression in microbial hosts like Escherichia coli is a viable strategy for producing TsAP-1 for

further investigation and development.

This document outlines the methodologies for expressing TsAP-1 as a fusion protein to

overcome common challenges associated with expressing small, potentially toxic peptides,

such as degradation by host proteases and toxicity to the expression host.[4][5] A common

strategy is to fuse the peptide of interest to a larger, more stable protein partner, such as

Glutathione S-transferase (GST) or a Small Ubiquitin-like Modifier (SUMO) tag.[4][6] These

fusion tags can enhance solubility, improve expression levels, and simplify purification.
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Data Presentation
Table 1: Antimicrobial Activity of Synthetic TsAP-1 and
its Analogue

Peptide Target Organism
Minimum Inhibitory
Concentration
(MIC) (µM)

Hemolytic Activity
(%)

TsAP-1
Staphylococcus

aureus
120 4% at 160 µM

Escherichia coli 160

Candida albicans 160

TsAP-S1 (Cationic

Analogue)

Staphylococcus

aureus
2.5 30% at 5 µM

Escherichia coli 5

Candida albicans 2.5

Data sourced from Guo et al., 2013.[1]

Table 2: Physicochemical Properties of TsAP-1
Property Value

Amino Acid Sequence FFSLIPSLIGGLVSAIK-NH₂

Molecular Weight 1789.2 Da

Net Charge (pH 7) +2

Predicted Helical Content 58.82%

Data sourced from Guo et al., 2013 and NovoPro Bioscience.[2][3]
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The following protocols provide a detailed workflow for the recombinant expression and

purification of TsAP-1 as a His-tagged fusion protein in E. coli.

Gene Synthesis and Vector Construction
Gene Design: Codon-optimize the DNA sequence encoding TsAP-1 for expression in E. coli.

To facilitate cloning, add appropriate restriction sites to the 5' and 3' ends of the gene. To

enable purification and subsequent cleavage of the fusion partner, include a sequence

encoding a hexahistidine (6xHis) tag and a protease cleavage site (e.g., for TEV protease)

upstream of the TsAP-1 coding sequence.

Vector Selection: Choose a suitable expression vector, such as pET-28a(+), which contains a

T7 promoter for high-level, inducible expression and a 6xHis tag.

Cloning: Ligate the synthesized gene into the expression vector using standard molecular

cloning techniques.

Transformation: Transform the resulting plasmid into a cloning strain of E. coli (e.g., DH5α)

for plasmid propagation and sequence verification.

Protein Expression
Transformation of Expression Host: Transform the sequence-verified expression plasmid into

a suitable E. coli expression strain, such as BL21(DE3).

Starter Culture: Inoculate a single colony into 10 mL of Luria-Bertani (LB) broth containing

the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). Incubate overnight at 37°C with

shaking.

Large-Scale Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the

overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce

protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final

concentration of 0.5-1 mM.

Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to potentially improve protein solubility.
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Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 20 minutes at

4°C. Discard the supernatant.

Protein Purification
Cell Lysis: Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300

mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice or using a high-pressure

homogenizer.

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the soluble protein fraction.

Affinity Chromatography:

Equilibrate a Ni-NTA affinity column with lysis buffer.

Load the clarified supernatant onto the column.

Wash the column with 20-30 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300

mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

Elute the His-tagged fusion protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM

NaCl, 250 mM imidazole). Collect fractions.

Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity and

molecular weight of the fusion protein.

Cleavage of the Fusion Tag and Final Purification
Dialysis: Pool the fractions containing the purified fusion protein and dialyze against a buffer

suitable for the chosen protease (e.g., TEV protease buffer: 50 mM Tris-HCl, pH 8.0, 0.5 mM

EDTA, 1 mM DTT).

Protease Cleavage: Add the specific protease (e.g., TEV protease) to the dialyzed protein

solution and incubate at room temperature for 2-4 hours or overnight at 4°C.

Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA

column again. The cleaved TsAP-1 peptide will be in the flow-through, while the His-tagged
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fusion partner and the His-tagged protease will bind to the column.

Final Purification/Desalting: Further purify and desalt the TsAP-1 peptide using reverse-

phase high-performance liquid chromatography (RP-HPLC).

Verification: Confirm the identity and purity of the final peptide product by mass spectrometry.
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Caption: Workflow for recombinant expression and purification of TsAP-1.

Cationic TsAP-1
Peptide (+)

Electrostatic
Interaction

Negatively Charged
Bacterial Membrane (-)

Membrane Disruption
& Pore Formation

Cell Lysis &
Death

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1575656?utm_src=pdf-body
https://www.benchchem.com/product/b1575656?utm_src=pdf-body-img
https://www.benchchem.com/product/b1575656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Proposed antimicrobial mechanism of action for TsAP-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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